molecular formula C16H32N4O2 B13548026 Tert-butyl 4-(3-(piperazin-1-YL)propyl)piperazine-1-carboxylate

Tert-butyl 4-(3-(piperazin-1-YL)propyl)piperazine-1-carboxylate

Cat. No.: B13548026
M. Wt: 312.45 g/mol
InChI Key: UDUYHPGYAVUZHX-UHFFFAOYSA-N
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Description

Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[3-(piperazin-1-yl)propyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-[3-(piperazin-1-yl)propyl]piperazine-1-carboxylate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-(piperazin-1-yl)propyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the tert-butyl group and the piperazine ring enhances its stability and solubility, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C16H32N4O2

Molecular Weight

312.45 g/mol

IUPAC Name

tert-butyl 4-(3-piperazin-1-ylpropyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H32N4O2/c1-16(2,3)22-15(21)20-13-11-19(12-14-20)8-4-7-18-9-5-17-6-10-18/h17H,4-14H2,1-3H3

InChI Key

UDUYHPGYAVUZHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCN2CCNCC2

Origin of Product

United States

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